molecular formula C9H12N2 B1351807 N-(pyridin-4-ylmethyl)prop-2-en-1-amine CAS No. 532407-09-3

N-(pyridin-4-ylmethyl)prop-2-en-1-amine

Cat. No.: B1351807
CAS No.: 532407-09-3
M. Wt: 148.2 g/mol
InChI Key: GGOUTYNXVCBZGL-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H12N2 It is a heterocyclic amine that contains both a pyridine ring and an allylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-4-ylmethyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carbaldehyde with allylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like methanol under inert atmosphere conditions and cooling with ice .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the allyl group to a propyl group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(pyridin-4-ylmethyl)propylamine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

N-(pyridin-4-ylmethyl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)prop-2-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)prop-2-en-1-amine
  • N-(pyridin-4-ylmethyl)prop-2-yn-1-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-(pyridin-4-ylmethyl)prop-2-en-1-amine is unique due to its specific structural features, such as the position of the pyridine ring and the allylamine group.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-11-8-9-3-6-10-7-4-9/h2-4,6-7,11H,1,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOUTYNXVCBZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405917
Record name N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532407-09-3
Record name N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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